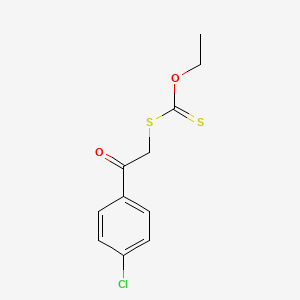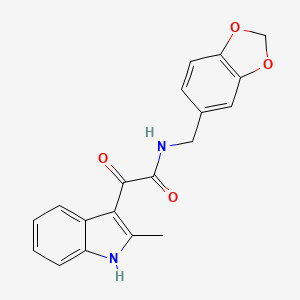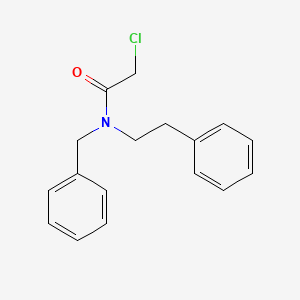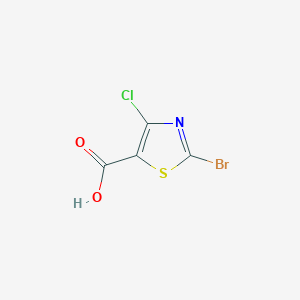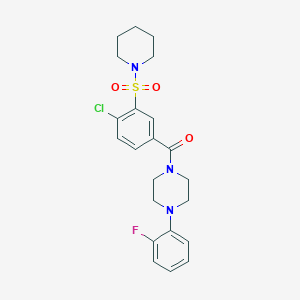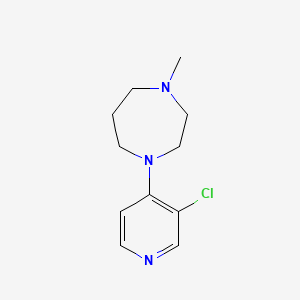
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a 3-chloropyridinyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane typically involves the reaction of 3-chloropyridine with 4-methyl-1,4-diazepane under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-chloropyridine with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate.
Catalytic Hydrogenation: This step may be used to reduce any intermediate compounds formed during the synthesis.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
科学的研究の応用
1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
類似化合物との比較
1-(3-Chloropyridin-4-yl)-1,4-diazepane: Lacks the methyl group, which may affect its binding affinity and biological activity.
1-(3-Chloropyridin-4-yl)-4-ethyl-1,4-diazepane: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.
Uniqueness: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloropyridinyl group and the methyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(3-chloropyridin-4-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQRUHUHNVAVNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2407138.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407140.png)
![1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2407141.png)
![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
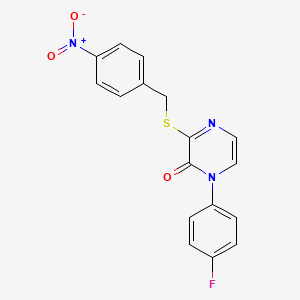
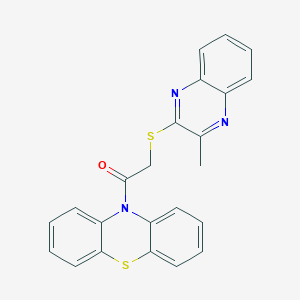
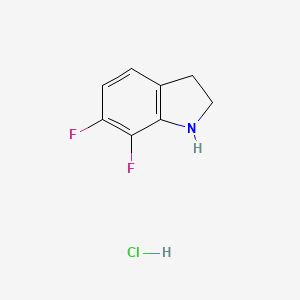
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
